molecular formula C13H12Cl2F3NO4 B12886360 Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B12886360
M. Wt: 374.14 g/mol
InChI Key: YQXWVPKNYODSGR-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research fields due to its potential biological activities and reactivity.

Preparation Methods

The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps and organic synthesis techniques. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods may involve the use of advanced organic synthesis technologies and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. Depending on the nature and position of the substituents, it may exhibit various biological activities. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H12Cl2F3NO4

Molecular Weight

374.14 g/mol

IUPAC Name

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H11Cl2NO2.C2HF3O2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;3-2(4,5)1(6)7/h4,14H,2-3,5H2,1H3;(H,6,7)

InChI Key

YQXWVPKNYODSGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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